1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one is a compound known for its significant role in various biochemical processes. It is a modified nucleoside, often found in tRNA, and plays a crucial role in the stability and function of RNA molecules .
Preparation Methods
The synthesis of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one involves several steps. One common method includes the reduction of uridine, followed by further modifications to achieve the desired structure . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The reduction of uridine to form this compound is a key step in its synthesis.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others, leading to the formation of new compounds.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one has numerous applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its incorporation into RNA molecules. It stabilizes the RNA structure and enhances its function by facilitating proper folding and interactions with other biomolecules . The molecular targets include RNA polymerases and other enzymes involved in RNA synthesis and modification .
Comparison with Similar Compounds
Compared to other nucleosides, 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one is unique due to its specific modifications that enhance its stability and function in RNA . Similar compounds include:
Uridine: A precursor in the synthesis of this compound.
Dihydrouridine: Another modified nucleoside found in tRNA.
Methyluridine: A derivative with additional methyl groups.
These compounds share similar structures but differ in their specific modifications and functions.
Properties
Molecular Formula |
C10H15N3O4 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,11,14-15H,4-5H2,1H3/t6-,7-,9-/m1/s1 |
InChI Key |
PVWYCAIUGPUPJW-ZXFLCMHBSA-N |
Isomeric SMILES |
CN1C(=N)C=CN(C1=O)[C@H]2C[C@H]([C@H](O2)CO)O |
Canonical SMILES |
CN1C(=N)C=CN(C1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.